molecular formula C23H22ClN3O3 B2675185 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 370843-34-8

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2675185
CAS No.: 370843-34-8
M. Wt: 423.9
InChI Key: KOCXKEPFXWGFPN-UHFFFAOYSA-N
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Description

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C20H19ClN4O\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_4\text{O}

The synthesis typically involves multi-step reactions starting from 2-chloro-6-methylquinoline and 3,4-dimethoxyphenyl derivatives, leading to the formation of the pyrazole ring. The synthetic route often includes the use of catalysts such as acetic acid in ethanol to enhance yield and purity.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of quinoline and pyrazole possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II:

  • Case Study : A recent investigation reported that a related pyrazole derivative displayed an IC50 value of 0.011 µM against COX-II, showcasing its potential as a selective anti-inflammatory agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death .

Binding Affinity Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with target proteins:

  • Binding Affinity : The docking results suggest strong binding interactions with human prostaglandin reductase (PTGR2), indicating a plausible inhibitory action against inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 10 - 30 µM
Anti-inflammatoryCOX-II inhibition (IC50 = 0.011 µM)
Apoptosis InductionInduces mitochondrial apoptosis

Properties

IUPAC Name

1-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-13-5-7-18-16(9-13)10-17(23(24)25-18)20-12-19(26-27(20)14(2)28)15-6-8-21(29-3)22(11-15)30-4/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXKEPFXWGFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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